4-Amino-3-fluoro-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-fluoro-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an amino group, a fluoro substituent, and a methyl group attached to a benzene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-methylbenzoic acid to introduce a nitro group, followed by reduction to form the amino group. The fluorination step can be carried out using electrophilic fluorination reagents such as Selectfluor. The overall reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form the amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Amino-3-fluoro-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can participate in ionic interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Lacks the amino group, making it less reactive in certain biochemical applications.
2-Amino-4-methylbenzoic acid: Lacks the fluoro substituent, affecting its lipophilicity and membrane penetration properties.
4-Amino-2-fluorobenzoic acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
4-Amino-3-fluoro-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the amino, fluoro, and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-amino-3-fluoro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
XOBXPIMHWZTELU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.